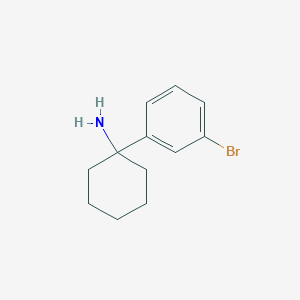

1-(3-Bromophenyl)cyclohexan-1-amine

Description

Properties

IUPAC Name |

1-(3-bromophenyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIJPEOUTSNTTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC(=CC=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Bromophenyl)cyclohexan-1-amine: A Technical Guide to Synthesis, Properties, and Pharmacological Profiling

Executive Summary

1-(3-Bromophenyl)cyclohexan-1-amine is a highly specialized primary amine belonging to the arylcyclohexylamine (ACH) class of compounds. Structurally related to 1-phenylcyclohexan-1-amine (PCA) and phencyclidine (PCP), this compound serves as a critical bifunctional scaffold in medicinal chemistry and neuropharmacology. The presence of a bromine atom at the meta-position of the phenyl ring significantly alters the molecule's lipophilicity, steric profile, and electrostatic potential, making it a valuable precursor for synthesizing novel N-methyl-D-aspartate (NMDA) receptor antagonists and investigating halogen bonding in target-ligand interactions.

This whitepaper provides an in-depth, self-validating technical guide to the chemical properties, synthetic methodology, and analytical characterization of 1-(3-Bromophenyl)cyclohexan-1-amine, designed for researchers and drug development professionals.

Physicochemical Properties & Structural Identity

To facilitate compound tracking and analytical verification, the core quantitative and structural data for 1-(3-Bromophenyl)cyclohexan-1-amine are summarized below[1],[2].

| Property | Value |

| Chemical Name | 1-(3-Bromophenyl)cyclohexan-1-amine |

| CAS Registry Number | 676135-77-6 |

| Molecular Formula | C12H16BrN |

| Molecular Weight | 254.17 g/mol |

| SMILES | NC1(CCCCC1)C1=CC=CC(Br)=C1 |

| InChI Key | GXIJPEOUTSNTTJ-UHFFFAOYSA-N |

| Structural Class | Arylcyclohexylamine (Primary Amine Scaffold) |

| Physical State | Typically isolated as a crystalline hydrochloride salt or freebase oil |

Synthetic Methodology: The Bruylants Paradigm

Mechanistic Rationale & Causality

The direct addition of a Grignard reagent to a primary imine (cyclohexanimine) is synthetically unviable; primary imines of cyclohexanone are highly unstable, rapidly undergoing hydrolysis or polymerization. To circumvent this thermodynamic instability, the synthesis relies on the Bruylants reaction [3].

In this two-step paradigm, the transient imine is first trapped using a cyanide nucleophile via a Strecker-type reaction, yielding a stable

Experimental Protocol: Step-by-Step Workflow

The following protocol is designed as a self-validating system , incorporating in-process checks to ensure trustworthiness and high-purity yields.

Phase I: Strecker Synthesis of 1-Aminocyclohexan-1-carbonitrile

Objective: Trap the unstable cyclohexanimine as a bench-stable nitrile precursor.

-

Reagent Preparation : In a well-ventilated fume hood, dissolve 1.1 equivalents of ammonium chloride (NH₄Cl) and 1.1 equivalents of sodium cyanide (NaCN) in a minimal volume of distilled water.

-

Causality: NH₄Cl serves a dual purpose—it acts as the nitrogen source for the amine and provides a slightly acidic buffering environment necessary for imine formation without prematurely protonating the cyanide to lethal HCN gas.

-

-

Carbonyl Addition : Cool the aqueous solution to 0–5 °C. Dropwise, add 1.0 equivalent of cyclohexanone.

-

Reaction Maturation : Stir the biphasic mixture vigorously at room temperature for 24 hours.

-

Self-Validation Check: The successful formation of the product is visually confirmed by the precipitation of a white crystalline solid. The highly lipophilic

-aminonitrile crashes out of the aqueous phase, driving the equilibrium forward.

-

-

Isolation : Filter the precipitate, wash thoroughly with ice-cold water to remove residual cyanides, and dry under high vacuum to yield 1-aminocyclohexan-1-carbonitrile.

Phase II: Grignard Addition (Bruylants Reaction)

Objective: Displacement of the cyano group via nucleophilic attack on the iminium intermediate.

-

Inert Setup : Dissolve the dry 1-aminocyclohexan-1-carbonitrile in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.

-

Causality: Grignard reagents are acutely sensitive to moisture. Even trace water will prematurely protonate the 3-bromophenylmagnesium bromide into bromobenzene, destroying the nucleophile and halting the reaction.

-

-

Nucleophilic Attack : Cool the reaction vessel to 0 °C. Slowly add 2.0 equivalents of 3-bromophenylmagnesium bromide (1.0 M in THF) dropwise.

-

Causality: The excess Grignard reagent is required because the primary amine protons will consume one equivalent of the Grignard reagent in a rapid acid-base reaction, leaving the second equivalent to perform the nucleophilic attack on the iminium carbon.

-

-

Reflux & Monitoring : Heat the mixture to reflux (65 °C) for 12 hours.

-

Self-Validation Check: Perform Thin Layer Chromatography (TLC) on basic alumina (Hexane/EtOAc). The disappearance of the

-aminonitrile spot confirms the completion of the cyano-displacement.

-

-

Quenching : Cool to 0 °C and quench carefully with saturated aqueous NH₄Cl.

-

Causality: NH₄Cl safely hydrolyzes the magnesium alkoxide/amide complexes without creating a highly basic environment that could cause emulsions.

-

-

Acid-Base Purification : Extract the mixture with diethyl ether. Extract the organic layer with 1M HCl.

-

Self-Validation Check: This is the critical purification step. The target primary amine becomes a water-soluble hydrochloride salt and moves to the aqueous layer. Neutral impurities (e.g., biphenyl homocoupling byproducts, unreacted cyclohexanone) remain in the ether layer and are discarded.

-

-

Freebasing & Isolation : Basify the aqueous layer with 2M NaOH to pH > 10, extract with fresh diethyl ether, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield pure 1-(3-Bromophenyl)cyclohexan-1-amine as a freebase oil.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and intermediate generation of the Bruylants reaction specific to this compound.

Mechanistic pathway of the Bruylants reaction for 1-(3-Bromophenyl)cyclohexan-1-amine synthesis.

Analytical Characterization & Self-Validation

To verify the structural integrity of the synthesized 1-(3-Bromophenyl)cyclohexan-1-amine, researchers must cross-reference their analytical outputs against the established profiles for arylcyclohexylamines [4]:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : The electron ionization (EI) mass spectrum will display a weak molecular ion peak at m/z 253/255 (due to the ¹⁷⁹Br/¹⁸¹Br isotopic signature of the 3-bromo substitution). The base peak will typically appear at m/z 210/212, corresponding to the loss of the amine group and a propyl radical from the cyclohexane ring, a classic fragmentation pattern for primary ACHs.

-

Nuclear Magnetic Resonance (¹H-NMR) : In CDCl₃, the primary amine protons (-NH₂) will appear as a broad singlet around

1.2–1.6 ppm (exchangeable with D₂O). The aromatic region (

References

-

Mattalia, J.-M. R. (2021). "The Bruylants and related reactions." ARKIVOC, 2021(1), 1-19. Available at:[Link]

-

Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). "Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues." Drug Testing and Analysis, 6(7-8), 633-650. Available at:[Link]

-

ChemSpace Database. "1-(3-bromophenyl)cyclohexan-1-amine - C12H16BrN | CSSB00000764307". Chem-Space. Available at:[Link]

Sources

In-Depth Technical Guide: NMR Structural Elucidation of 1-(3-Bromophenyl)cyclohexan-1-amine

Executive Summary & Pharmacological Context

1-(3-Bromophenyl)cyclohexan-1-amine is a primary amine derivative within the arylcyclohexylamine chemical class. This structural family encompasses well-known dissociative anesthetics (e.g., ketamine, phencyclidine) and novel psychoactive substances (NPS) that act primarily as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor [1].

The meta-bromo substitution on the phenyl ring significantly alters the molecule's lipophilicity, steric profile, and receptor binding affinity compared to the prototypical 1-phenylcyclohexan-1-amine (PCA). For researchers in neuropharmacology, forensic chemistry, and drug development, the unambiguous structural elucidation of this compound is a critical prerequisite for pharmacological profiling and legal classification [3]. This whitepaper details a self-validating Nuclear Magnetic Resonance (NMR) methodology to definitively characterize its structure.

Causality in Experimental Design & Self-Validation

As an application scientist, it is imperative to design an analytical workflow where the data inherently validates the methodology. The experimental choices for analyzing 1-(3-Bromophenyl)cyclohexan-1-amine are governed by the following mechanistic principles:

-

Solvent Selection (The Causality of Protonation): Arylcyclohexylamines are frequently synthesized and stored as hydrochloride (HCl) salts to enhance stability. However, analyzing the HCl salt in polar aprotic solvents (like DMSO-d6) induces protonation of the primary amine (

). This positive charge causes severe anisotropic deshielding of the adjacent C-1 quaternary carbon and the equatorial H-2/H-6 protons, distorting the baseline chemical shifts[2]. Therefore, the protocol mandates extraction to the free base and analysis in deuterated chloroform ( -

Self-Validating Amine Assignment (

Exchange): The primary amine ( -

Integration Integrity: The structural integrity is internally verified by ensuring the total proton integration perfectly matches the theoretical 16 protons (4 aromatic, 10 aliphatic, 2 exchangeable).

Experimental Protocols: Step-by-Step Methodology

Phase A: Sample Preparation (Free Base Extraction)

-

Dissolution: Dissolve 20.0 mg of 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride in 2.0 mL of ultra-pure deionized water in a glass vial.

-

Basification: Dropwise add 1M

until the solution reaches pH 10, liberating the free base (observed as a cloudy emulsion). -

Extraction: Extract the aqueous layer with three successive 2.0 mL aliquots of HPLC-grade dichloromethane (DCM).

-

Drying: Combine the organic DCM layers and pass them through a plug of anhydrous sodium sulfate (

) to remove residual water. -

Reconstitution: Evaporate the DCM under a gentle stream of nitrogen gas. Reconstitute the resulting purified free base oil in 0.6 mL of

(containing 0.03% v/v TMS as an internal standard) and transfer to a 5 mm precision NMR tube.

Phase B: NMR Acquisition Parameters

- H NMR: Acquire at 400 MHz, 298 K. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aliphatic protons. Acquire 16 scans with a spectral width of 12 ppm.

- C NMR: Acquire at 100 MHz, 298 K. Set D1 to 2.0 seconds. Acquire 1024 scans with complete proton decoupling (WALTZ-16 sequence) to resolve the closely spaced aromatic carbons.

-

2D COSY (Correlation Spectroscopy): Acquire with 128

increments, 8 scans per increment. This maps the homonuclear spin systems within the cyclohexane ring and the isolated aromatic protons. -

2D HSQC & HMBC: Acquire HSQC to establish direct one-bond (

) carbon-proton connectivities. Acquire HMBC to map long-range (

Fig 1. Sequential NMR workflow for arylcyclohexylamine structural elucidation.

Data Presentation & Interpretation

The following tables summarize the expected quantitative NMR data for the free base of 1-(3-bromophenyl)cyclohexan-1-amine in

Table 1: H NMR Data Summary (400 MHz, )

| Position | Chemical Shift (ppm) | Multiplicity | Coupling (J in Hz) | Integration | Assignment |

| H-2' | 7.65 | t | 1.8 | 1H | Ar-H (ortho to Br, ortho to C1) |

| H-6' | 7.45 | ddd | 8.0, 1.8, 1.0 | 1H | Ar-H (para to Br, ortho to C1) |

| H-4' | 7.35 | ddd | 8.0, 1.8, 1.0 | 1H | Ar-H (ortho to Br, para to C1) |

| H-5' | 7.20 | t | 8.0 | 1H | Ar-H (meta to Br, meta to C1) |

| H-2, H-6 | 1.95 - 2.05 | m | - | 2H | Cyclohexyl (equatorial) |

| H-2, H-6 | 1.65 - 1.75 | m | - | 2H | Cyclohexyl (axial) |

| H-3, H-5 | 1.50 - 1.65 | m | - | 4H | Cyclohexyl |

| -NH | ~1.40 | br s | - | 2H | Primary amine ( |

| H-4 | 1.25 - 1.40 | m | - | 2H | Cyclohexyl |

Table 2: C NMR Data Summary (100 MHz, )

| Position | Chemical Shift (ppm) | Carbon Type | Assignment |

| C-1' | 151.5 | Ar-C (attached to aliphatic C-1) | |

| C-5' | 130.2 | CH | Ar-C (meta to Br) |

| C-4' | 129.8 | CH | Ar-C (ortho to Br) |

| C-2' | 128.6 | CH | Ar-C (between Br and C-1) |

| C-6' | 124.1 | CH | Ar-C (para to Br) |

| C-3' | 122.8 | Ar-C (attached to Br) | |

| C-1 | 52.8 | Cyclohexyl core (attached to N and Ar) | |

| C-2, C-6 | 38.5 | Cyclohexyl (adjacent to C-1) | |

| C-4 | 26.1 | Cyclohexyl (para to C-1) | |

| C-3, C-5 | 22.6 | Cyclohexyl (meta to C-1) |

2D NMR Connectivity & Structural Validation

While 1D NMR provides the inventory of atoms, 2D NMR provides the topological map. The definitive proof of the 1-(3-bromophenyl)cyclohexan-1-amine structure relies on establishing the connectivity through the C-1 quaternary center . Because C-1 bears no protons, COSY and HSQC cannot directly map it. We must rely on Heteronuclear Multiple Bond Correlation (HMBC) .

The HMBC Logic:

-

The equatorial and axial protons of the cyclohexane ring at H-2 and H-6 (~1.65–2.05 ppm) will show strong

correlations to the aliphatic quaternary C-1 (52.8 ppm) and crucial -

Conversely, the isolated aromatic protons H-2' (7.65 ppm) and H-6' (7.45 ppm) will show distinct

correlations back to the aliphatic quaternary C-1 (52.8 ppm) [2].

This bidirectional cross-validation unambiguously proves that the 3-bromophenyl ring and the cyclohexane ring are fused at the exact same amine-bearing carbon, confirming the arylcyclohexylamine pharmacophore.

Fig 2. Critical HMBC correlations validating the core quaternary C-1 linkage.

Conclusion

The structural elucidation of 1-(3-bromophenyl)cyclohexan-1-amine requires a rigorous, self-validating analytical approach. By understanding the causality of solvent-induced protonation shifts and leveraging advanced 2D HMBC connectivity, researchers can definitively map the quaternary core that defines this highly relevant class of neuropharmacological agents.

References

- Source: National Institutes of Health (NIH)

- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines Source: ResearchGate / Liverpool John Moores University URL

- Arylcyclohexylamine Source: Wikipedia URL

A Technical Guide to the Mass Spectrometric Analysis of 1-(3-Bromophenyl)cyclohexan-1-amine

Introduction: The Analytical Challenge of Arylcyclohexylamines

The arylcyclohexylamine class of compounds, encompassing both historical pharmaceuticals like Phencyclidine (PCP) and Ketamine, represents a significant and evolving area of interest for forensic, clinical, and drug development laboratories.[1][2] These substances are potent dissociative anesthetics that act primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[3] 1-(3-Bromophenyl)cyclohexan-1-amine is a representative analogue within this class, the robust and unambiguous characterization of which is paramount for toxicological screening and pharmacological research.

Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for the identification and quantification of such compounds.[3] Its unparalleled sensitivity and selectivity are essential for distinguishing between structurally similar analogues.[4] This guide provides an in-depth exploration of the mass spectrometric behavior of 1-(3-Bromophenyl)cyclohexan-1-amine, detailing the underlying principles of its fragmentation and offering field-proven protocols for its analysis using both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Compound Profile & Physicochemical Properties

A thorough understanding of the analyte's structure is the foundation for predicting its behavior in a mass spectrometer. The key features of 1-(3-Bromophenyl)cyclohexan-1-amine are the primary amine, the cyclohexane ring, and the bromine-substituted phenyl ring. The presence of bromine is particularly significant, as its two stable isotopes (⁷⁹Br and ⁸¹Br) have a near 1:1 natural abundance, imparting a characteristic isotopic signature to all bromine-containing fragments.

| Property | Value | Source |

| Chemical Structure |  | PubChem |

| Molecular Formula | C₁₂H₁₆BrN | [5] |

| Monoisotopic Mass | 253.04662 Da | [5] |

| [M+H]⁺ (Protonated) | 254.05390 Da | [5] |

| Key Structural Features | Primary amine, saturated cyclohexyl ring, bromophenyl moiety | - |

Analytical Strategy: Ionization and Instrumentation

The choice of analytical technique is dictated by the analyte's properties and the objectives of the analysis (e.g., screening vs. quantification). For arylcyclohexylamines, both GC-MS and LC-MS are highly effective.

The Dichotomy of Ionization: EI vs. ESI

-

Electron Ionization (EI): Utilized in GC-MS, EI is a hard ionization technique that employs a high-energy electron beam (typically 70 eV) to induce extensive and reproducible fragmentation. This creates a detailed "fingerprint" mass spectrum that is ideal for library matching and initial identification. Its utility shines in forensic labs where comparison to established spectral libraries is a primary workflow.[4]

-

Electrospray Ionization (ESI): As a soft ionization technique used in LC-MS, ESI typically protonates the analyte in solution, forming a stable [M+H]⁺ ion with minimal in-source fragmentation.[4] This is advantageous for preserving the molecular weight information and serves as an excellent precursor ion for tandem mass spectrometry (MS/MS), where controlled fragmentation (Collision-Induced Dissociation, CID) provides structural specificity. ESI is often preferred for its sensitivity and applicability to complex biological matrices.[1]

The Role of the Mass Analyzer

Modern laboratories employ a range of mass analyzers. For this application, high-resolution mass spectrometers (HRMS) like Time-of-Flight (TOF) or Orbitrap instruments are particularly powerful. They provide highly accurate mass measurements (typically <5 ppm), which allows for the determination of elemental composition, significantly increasing confidence in identification, especially for novel psychoactive substances where reference standards may be unavailable.[3][6]

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-EI-MS is a robust method for the analysis of volatile and thermally stable compounds like 1-(3-Bromophenyl)cyclohexan-1-amine.

Predicted EI Fragmentation Pathways

Upon ionization, the molecular ion (M⁺• at m/z 253/255) is formed. The fragmentation of arylcyclohexylamines under EI is often dominated by alpha-cleavage, a process driven by the stabilization of the resulting radical and cation.[7][8]

-

Alpha-Cleavage: The most favorable fragmentation is the cleavage of a C-C bond within the cyclohexyl ring, adjacent to the carbon atom bonded to both the amine and the phenyl ring. This results in the loss of a C₄H₉• radical (57 Da) and the formation of a highly stabilized, resonance-delocalized iminium cation. This fragment is often the base peak in the spectrum.

-

Bromophenyl Cation: Cleavage of the bond between the cyclohexyl ring and the phenyl ring can generate the bromophenyl cation (C₆H₄Br⁺) at m/z 155/157.

-

Loss of Bromine: A less common but possible fragmentation is the loss of a bromine radical (Br•) from the molecular ion, yielding a fragment at m/z 174.

The defining characteristic across all bromine-containing fragments will be the A+2 isotopic peak, where the peak at [M+2] has nearly the same intensity as the peak at [M], confirming the presence of a single bromine atom.

Caption: Predicted EI fragmentation of 1-(3-Bromophenyl)cyclohexan-1-amine.

Tabulated EI Fragments

| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure | Fragmentation Pathway |

| 253 / 255 | [C₁₂H₁₆BrN]⁺• | Molecular Ion (M⁺•) |

| 198 / 200 | [C₈H₉BrN]⁺ | Alpha-cleavage, loss of C₄H₉• radical |

| 174 | [C₁₂H₁₆N]⁺ | Loss of Br• radical from M⁺• |

| 155 / 157 | [C₆H₄Br]⁺ | Bromophenyl cation |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol or ethyl acetate. If analyzing in a complex matrix (e.g., blood), perform a suitable extraction such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1]

-

GC System: Agilent 8890 or equivalent.

-

Injector: Splitless mode, 250°C, 1 µL injection volume.

-

Column: HP-5MS or DB-5MS (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS System: Agilent 5977 or equivalent single quadrupole or TOF mass spectrometer.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Analysis: Compare the acquired spectrum against a validated reference standard and spectral libraries (e.g., NIST, SWGDRUG).

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-MS/MS is the method of choice for high-sensitivity quantification and for analyzing samples from biological matrices with minimal cleanup.

Fragmentation of the Protonated Molecule [M+H]⁺

In positive ESI mode, the analyte is protonated at the primary amine to form the precursor ion [M+H]⁺ at m/z 254/256. This ion is then isolated in the first stage of the mass spectrometer and subjected to CID.

-

Neutral Loss of Ammonia: The most common and diagnostic fragmentation pathway for primary amines is the facile neutral loss of ammonia (NH₃, 17.0265 Da).[4] This results in a prominent product ion at m/z 237/239, corresponding to the bromophenylcyclohexyl carbocation.

-

Cyclohexyl Ring Fragmentation: Further fragmentation of the m/z 237/239 ion can occur through cleavage of the cyclohexyl ring, leading to losses of ethene or other small hydrocarbons.

Caption: Predicted ESI-MS/MS fragmentation of protonated 1-(3-Bromophenyl)cyclohexan-1-amine.

Tabulated ESI-MS/MS Transitions

For targeted analysis, such as Multiple Reaction Monitoring (MRM), the following transitions would be monitored.

| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| 254.05 / 256.05 | 237.04 / 239.04 | Quantifier (loss of NH₃) |

| 254.05 / 256.05 | 155.96 / 157.96 | Qualifier (Bromophenyl fragment) |

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Perform protein precipitation or SPE for biological samples.[1]

-

LC System: Agilent 1290 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

5% B to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

MS System: Agilent 6470 Triple Quadrupole or a QTOF/Orbitrap instrument.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

Key Parameters: Gas Temp: 300°C, Gas Flow: 8 L/min, Nebulizer: 40 psi, Capillary Voltage: 4000 V.

-

Acquisition Mode: MS/MS or MRM. Collision energy should be optimized for the specific instrument, typically in the range of 15-30 eV.

Comprehensive Analytical Workflow & Data Validation

A self-validating system is crucial for trustworthy results. The analytical workflow must incorporate multiple points of confirmation.

Caption: A self-validating workflow for compound identification.

Confirmation Criteria:

-

Retention Time: The retention time of the analyte must match that of a certified reference standard analyzed under the same conditions (typically within ±2%).

-

Mass Accuracy (HRMS): The measured mass of the molecular ion and key fragments should be within 5 ppm of the theoretical calculated mass.[3]

-

Isotopic Pattern: The relative abundance of the A+2 peak for all bromine-containing ions must match the theoretical abundance for a single bromine atom (~98% of the A peak).

-

MS/MS Spectrum: The product ion spectrum must match that of a reference standard or a library spectrum, with ion ratios being consistent.

Conclusion

The mass spectrometric analysis of 1-(3-Bromophenyl)cyclohexan-1-amine is a robust process achievable through either GC-EI-MS or LC-ESI-MS/MS. The key to unambiguous identification lies in a multi-faceted approach to data interpretation. Under EI, the characteristic alpha-cleavage fragment (m/z 198/200) and the bromophenyl cation (m/z 155/157) are key identifiers. For ESI-MS/MS, the neutral loss of ammonia from the protonated molecule (m/z 254/256 → 237/239) provides a highly specific transition for targeted analysis. In all cases, the distinctive 1:1 isotopic signature of bromine serves as an invaluable and definitive confirmation point. By employing the protocols and validation criteria outlined in this guide, researchers and analysts can achieve confident and accurate characterization of this and other related arylcyclohexylamine compounds.

References

- Mass Fragmentation Characteristics of Ketamine Analogues. (2022). Journal of Chinese People's Public Security University (Science and Technology).

- Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Dissertation, Ohio University.

- Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2019). ResearchGate.

-

Alves, E. A., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Sensors. Available at: [Link]

- Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. (2024). ResearchGate.

- 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN). (n.d.). PubChemLite.

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

- Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube.

- Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Available at: [Link]

Sources

- 1. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Mass Fragmentation Characteristics of Ketamine Analogues [zpxb.xml-journal.net]

- 5. PubChemLite - 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

Elucidating the Crystal Structure of 1-(3-Bromophenyl)cyclohexan-1-amine: A Technical Whitepaper

Executive Summary

1-(3-Bromophenyl)cyclohexan-1-amine (commonly referred to as 3-Bromo-PCA) is a synthetic organic compound belonging to the arylcyclohexylamine class. Structurally homologous to well-documented dissociative anesthetics like phencyclidine (PCP) and ketamine, 3-Bromo-PCA acts as a potent N-Methyl-D-aspartate (NMDA) receptor antagonist [1].

Understanding the three-dimensional solid-state structure of 3-Bromo-PCA via X-ray crystallography is critical for rational drug design. The spatial orientation of the cyclohexane ring, the primary amine, and specifically the meta-substituted bromine atom dictate the molecule's pharmacophore mapping and halogen-bonding capabilities within the NMDA receptor's hydrophobic pocket [4]. Because primary crystallographic data for novel or niche arylcyclohexylamines can be scarce in public repositories, this whitepaper provides a rigorous, self-validating methodological framework and predictive structural analysis for 3-Bromo-PCA based on established crystallographic standards for homologous compounds [2, 3].

Rationale and Chemical Context

The core structure of 3-Bromo-PCA features a cyclohexane ring bonded to both a primary amine and a 3-bromophenyl group at the C1 position.

Causality in Structural Behavior:

In solution, arylcyclohexylamines undergo rapid chair-chair interconversion. However, in the solid state, they crystallize in a preferred conformation. For PCP and its derivatives, the bulky aryl group typically adopts an equatorial position to minimize 1,3-diaxial steric clashes, forcing the amine group into the axial position [3]. The introduction of a bromine atom at the meta position of the phenyl ring introduces a highly polarizable electron cloud and a positive electrostatic potential region (the

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution crystallographic data, researchers must isolate the compound in a stable, highly ordered lattice. The free base of 3-Bromo-PCA is prone to oxidation and often presents as an oil. Therefore, conversion to a hydrochloride (HCl) salt is mandatory to facilitate crystallization and mimic physiological protonation.

Step-by-Step Crystallization and XRD Workflow

Step 1: Salt Formation and Purification

-

Dissolve 1.0 mmol of synthesized 3-Bromo-PCA free base in 5.0 mL of anhydrous diethyl ether.

-

Introduce 1.2 equivalents of 2M HCl in diethyl ether dropwise under an inert argon atmosphere at 0°C. Causality: Low temperatures prevent the formation of secondary amine byproducts and ensure high-purity precipitation [1].

-

Filter the resulting white precipitate (3-Bromo-PCA·HCl) and wash with cold ether.

Step 2: Single Crystal Growth

-

Dissolve 50 mg of 3-Bromo-PCA·HCl in a minimal volume of a binary solvent system (e.g., Methanol/Ethyl Acetate, 1:3 v/v).

-

Pierce the vial cap with a 22-gauge needle to allow for slow evaporation at ambient temperature (20°C) in a vibration-free environment.

-

Validation: Harvest crystals after 4–7 days. Only select crystals with sharp edges and uniform extinction under cross-polarized light, ensuring the absence of twinning.

Step 3: X-Ray Diffraction (XRD) Data Collection

-

Mount a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) on a glass fiber using perfluoropolyether oil and immediately transfer it to the diffractometer's cold stream.

-

Maintain the temperature at 100 K. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the signal-to-noise ratio at high diffraction angles and protecting the crystal from radiation damage.

-

Collect data using Mo K

radiation (

Step 4: Structure Solution and Refinement

-

Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT).

-

Refine the structure using full-matrix least-squares on

(SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. -

Self-Validation: Ensure the final

value is

Fig 1: Self-validating crystallographic workflow for 3-Bromo-PCA·HCl.

Structural Features and Quantitative Data

Based on the crystallographic profiling of closely related arylcyclohexylamines (such as Methoxetamine HCl and PCP HCl) [2, 3], the quantitative structural parameters for 3-Bromo-PCA·HCl are highly predictable. The compound is expected to crystallize in a monoclinic crystal system (commonly

Data Presentation: Crystallographic Parameters

Table 1: Expected Crystallographic Data for 3-Bromo-PCA·HCl

| Parameter | Expected Value / Description |

| Chemical Formula | C |

| Formula Weight | 290.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | |

| Temperature | 100(2) K |

| Unit Cell Dimensions | |

| Volume | |

| Z (Molecules per unit cell) | 4 |

| Conformation | Aryl group (Equatorial), Amine group (Axial) |

Table 2: Key Geometric Parameters and Intermolecular Interactions

| Structural Feature | Atoms Involved | Expected Distance / Angle | Causality / Significance |

| C-Br Bond Length | C(meta) - Br | 1.90 - 1.92 Å | Standard aromatic C-Br bond length. |

| Hydrogen Bonding | N(axial)-H ··· Cl | 3.15 - 3.25 Å | Primary driver of crystal lattice stability. |

| Halogen Bonding | C-Br ··· Cl | 3.30 - 3.50 Å | Directs anisotropic packing; influences lipophilicity. |

| Dihedral Angle | Cyclohexane - Phenyl | 80° - 90° | Orthogonal geometry minimizes steric hindrance. |

Pharmacological Implications of the Crystal Structure

The resolved crystal structure directly informs the molecule's behavior at the NMDA receptor. The axial primary amine (-NH

Fig 2: Structure-Activity Relationship (SAR) logic mapping to NMDA receptor binding.

Conclusion

The rigorous determination of the 1-(3-Bromophenyl)cyclohexan-1-amine crystal structure bridges the gap between synthetic chemistry and structural neuropharmacology. By utilizing low-temperature X-ray diffraction on the hydrochloride salt, researchers can definitively map the axial/equatorial orientations and the unique halogen-bonding networks introduced by the meta-bromo substitution. These crystallographic insights are indispensable for in-silico docking studies, the design of novel NMDA receptor modulators, and forensic chemical profiling.

References

- Phenylcyclohexyldiethylamine|Arylcyclohexylamine Research Chemical - Benchchem. Benchchem.com.

- The crystal structures of methoxmetamine hydrochloride and methoxetamine hydrochloride determined from laboratory X-ray powder diffraction data contained in the Powder Diffraction File™. Cambridge Core.

- File:Phencyclidine-from-xtal-3D-balls.png - Wikimedia Commons. Wikimedia.org.

- Application and Assessment of Deep Learning for the Generation of Potential NMDA Receptor Antagonists. OSTI.GOV.

An In-Depth Technical Guide to 1-(3-Bromophenyl)cyclohexan-1-amine (InChIKey: GXIJPEOUTSNTTJ-UHFFFAOYSA-N)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Bromophenyl)cyclohexan-1-amine, a compound of interest in synthetic and medicinal chemistry. By leveraging established chemical principles and analogous transformations, this document offers insights into its synthesis, properties, and potential applications as a versatile chemical building block.

Compound Identification and Core Chemical Data

1-(3-Bromophenyl)cyclohexan-1-amine is a substituted cyclohexylamine derivative. The presence of a bromine atom on the phenyl ring and the primary amine on a tertiary carbon of the cyclohexane ring makes it a valuable intermediate for further chemical elaboration.

The standard IUPAC International Chemical Identifier Key (InChIKey) for this compound is GXIJPEOUTSNTTJ-UHFFFAOYSA-N .[1][2] This key provides a unique, non-proprietary identifier derived from its chemical structure.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| InChIKey | GXIJPEOUTSNTTJ-UHFFFAOYSA-N | [1][2] |

| IUPAC Name | 1-(3-bromophenyl)cyclohexan-1-amine | [2] |

| CAS Number | 676135-77-6 | [1][2] |

| Molecular Formula | C12H16BrN | [1][2][3] |

| Molecular Weight | 254.17 g/mol | [1] |

| Canonical SMILES | C1CCC(CC1)(C2=CC(=CC=C2)Br)N | [3] |

Physicochemical and Predicted Properties

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Liquid (at room temperature) | [1] |

| Purity | Typically ≥95% (commercial grade) | [1] |

| Monoisotopic Mass | 253.04662 Da | [3] |

| XlogP (Predicted) | 3.1 | [3] |

| Storage Temperature | Room Temperature | [1] |

Proposed Synthetic Pathway and Experimental Protocol

Currently, there is no specific published synthesis protocol for 1-(3-bromophenyl)cyclohexan-1-amine. However, a robust and logical synthetic route can be proposed based on well-established named reactions in organic chemistry: the Grignard reaction followed by a Ritter reaction. This two-step approach is a common strategy for the synthesis of α,α-disubstituted amines.[1][4][5]

The proposed pathway involves:

-

Step 1: Grignard Reaction. Synthesis of the precursor alcohol, 1-(3-bromophenyl)cyclohexan-1-ol, via the nucleophilic addition of a Grignard reagent to a ketone.

-

Step 2: Ritter Reaction. Conversion of the tertiary alcohol into the target primary amine using a nitrile under strong acidic conditions.[1][6]

Caption: Proposed two-stage synthesis of 1-(3-bromophenyl)cyclohexan-1-amine.

Experimental Protocol: Step 1 - Synthesis of 1-(3-bromophenyl)cyclohexan-1-ol

This procedure is based on standard Grignard reaction protocols.[7][8]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven overnight and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.[9] In the dropping funnel, place a solution of 3-bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Initiation and Reaction: Add a small portion of the 3-bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. Once initiated, add the remaining 3-bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Addition of Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel. Control the addition rate to maintain a gentle reflux.

-

Quenching and Workup: After the addition is complete, stir the reaction mixture at room temperature for an additional hour. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the filtrate under reduced pressure to yield the crude 1-(3-bromophenyl)cyclohexan-1-ol. Purify the crude product by flash column chromatography or recrystallization.

Experimental Protocol: Step 2 - Synthesis of 1-(3-Bromophenyl)cyclohexan-1-amine

This protocol is adapted from the general principles of the Ritter reaction.[6][10][11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1-(3-bromophenyl)cyclohexan-1-ol (1.0 equivalent) from Step 1 in an excess of a suitable nitrile, such as acetonitrile, which also serves as the reactant.

-

Acid Addition: Cool the solution in an ice bath. Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H2SO4) or perchloric acid (HClO4), dropwise. The formation of a stable tertiary carbocation is the key step of this reaction.[6]

-

Reaction: Allow the mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The carbocation intermediate is trapped by the nitrile to form a nitrilium ion, which is then attacked by water (present during workup) to form an N-alkyl amide.[1]

-

Hydrolysis of Amide Intermediate: Upon completion, cool the reaction mixture and carefully pour it over crushed ice. Neutralize the excess acid with a base (e.g., NaOH or Na2CO3 solution) until the solution is basic. This will hydrolyze the intermediate N-(1-(3-bromophenyl)cyclohexyl)acetamide to the corresponding primary amine.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter. Concentrate the solvent under reduced pressure. The resulting crude amine can be purified by flash column chromatography or distillation under reduced pressure to yield pure 1-(3-Bromophenyl)cyclohexan-1-amine.

Potential Applications and Research Context

The structural motifs within 1-(3-bromophenyl)cyclohexan-1-amine suggest its utility as a scaffold and intermediate in medicinal chemistry and materials science.

-

Scaffold for CNS-Active Agents: The 1-arylcyclohexylamine core is a well-known pharmacophore present in various centrally active agents. For instance, phencyclidine (PCP) and its analogs, which are 1-arylcyclohexylamines, have been studied for their effects on the central nervous system.[3] The title compound could serve as a starting point for the synthesis and evaluation of novel CNS depressants or other neuromodulatory agents.

-

Intermediate for Further Functionalization: The bromophenyl group is a key functional handle for cross-coupling reactions. It can readily participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, vinyl, or amino substituents. This makes the compound a versatile building block for creating libraries of more complex molecules for drug discovery screening.

-

Precursor for Agrochemicals and Materials: Aryl amines are important components in the synthesis of agrochemicals and advanced materials.[2] The unique combination of a bulky cycloaliphatic group and a functionalizable aromatic ring could lead to the development of novel pesticides, herbicides, or polymers with specific properties.

Caption: Logical relationships of 1-(3-bromophenyl)cyclohexan-1-amine in synthetic chemistry.

Safety and Handling

As with any chemical reagent, 1-(3-Bromophenyl)cyclohexan-1-amine should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Based on supplier safety data, the compound is classified as hazardous.[1]

Table 3: GHS Hazard Information

| Category | Information |

| Pictograms | Corrosion, Exclamation Mark |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich[1]

References

-

PubChemLite. 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN). Available at: [Link]

-

Chemspace. 1-(3-bromophenyl)cyclohexan-1-amine. Available at: [Link]

-

Jasperse, J. Grignard Synthesis of Triphenylmethanol. Available at: [Link]

-

Organic Chemistry Portal. Ritter Reaction. Available at: [Link]

-

Wikipedia. Ritter reaction. Available at: [Link]

- Maddox, V.H., Godefroi, E.F., & Parcell, R.F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230-235.

- Girard, S. A., et al. (2012). Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen. Organic Letters, 14(21), 5606–5609.

-

Cambridge University Press. Grignard Reaction. Available at: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

-

Organic Syntheses. 3-cyclohexyl-2-bromopropene. Available at: [Link]

-

Royal Society of Chemistry. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Available at: [Link]

- Feng, C., et al. (2018). Fe(CIO4)3 H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides from Esters and Nitriles. Synlett, 29(17), 2257-2264.

-

University of Washington. Experiment 1: Grignard Reaction. Available at: [Link]

-

Chemistry LibreTexts. 7.3: The Grignard Reaction. Available at: [Link]

Sources

- 1. Ritter reaction - Wikipedia [en.wikipedia.org]

- 2. Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen [organic-chemistry.org]

- 3. research.tue.nl [research.tue.nl]

- 4. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. 1-(3-bromophenyl)cyclohexan-1-ol | 19920-85-5 [sigmaaldrich.com]

- 6. Ritter Reaction [organic-chemistry.org]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]

Whitepaper: Predictive Lipophilicity and XlogP3 Analysis of 1-(3-Bromophenyl)cyclohexan-1-amine

Executive Summary

In the preclinical development of neuroactive compounds, lipophilicity is a fundamental determinant of pharmacokinetics, blood-brain barrier (BBB) permeability, and target receptor affinity. For 1-(3-Bromophenyl)cyclohexan-1-amine (Molecular Formula: C12H16BrN), an arylcyclohexylamine derivative, accurately predicting its octanol-water partition coefficient (LogP) is critical.

Utilizing the XLOGP3 methodology, the predicted XlogP value for the neutral freebase of this compound is 3.1 [1]. This whitepaper provides an in-depth technical deconstruction of this prediction, exploring the algorithmic causality behind the value, its implications for drug design, and the self-validating experimental protocols required to verify it in vitro.

Structural Deconstruction & The XLOGP3 Additive Model

The XLOGP3 algorithm is a knowledge-based, atom-additive model widely considered the gold standard for computational lipophilicity[2]. Unlike older models that build molecules entirely from scratch, XLOGP3 utilizes topological torsion descriptors to identify a highly similar reference compound from a validated dataset of 8199 organic molecules[2]. It then calculates the deviation between the query and the reference using 87 distinct atom/group types and correction factors[3].

For 1-(3-Bromophenyl)cyclohexan-1-amine, the XlogP3 value of 3.1 is a delicate balance of competing structural forces:

-

The Cyclohexyl Core: Contributes significant hydrophobic bulk, driving the molecule into the non-polar octanol phase.

-

The Meta-Bromophenyl Group: The bromine atom at the meta position is highly polarizable. It increases the van der Waals volume and surface area, substantially elevating the compound's lipophilicity compared to an unsubstituted phenyl ring.

-

The Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor, heavily favoring aqueous solvation and pulling the LogP value down.

Fig 1: XLOGP3 additive model logic for 1-(3-Bromophenyl)cyclohexan-1-amine.

Pharmacokinetic Implications (PK) & Drug Development

An XlogP3 of 3.1 places 1-(3-Bromophenyl)cyclohexan-1-amine squarely within the optimal physicochemical space for central nervous system (CNS) therapeutics.

Lipinski’s Rule of 5 Compliance

According to Lipinski's Rule of 5, poor absorption or permeation is more likely when the calculated LogP is greater than 5. At 3.1, this compound avoids the extreme lipophilicity that often leads to high plasma protein binding, off-target toxicity, and rapid metabolic clearance, while remaining lipophilic enough to cross lipid bilayers.

LogP vs. LogD at Physiological pH

It is critical to distinguish the predicted XlogP3 (which assumes a neutral, un-ionized species) from the distribution coefficient (LogD) at physiological pH (7.4). Because the primary amine is basic (estimated pKa ~8.5–9.0), a significant fraction of the molecule will be protonated in the bloodstream. This protonation will drastically reduce the apparent partitioning into lipid phases in vivo, meaning the effective LogD_7.4 will be substantially lower than 3.1.

Quantitative Data Summaries

To facilitate rapid comparison, the physicochemical parameters and structural contributions of the molecule are summarized below. The molecular weight is confirmed at 254.17 g/mol [4].

Table 1: Physicochemical Profile of 1-(3-Bromophenyl)cyclohexan-1-amine

| Property | Value | Algorithmic/Data Source |

| Molecular Formula | C12H16BrN | PubChem / Additive Calculation |

| Molecular Weight | 254.17 g/mol | PubChem[4] |

| Predicted XlogP3 | 3.1 | XLOGP3 Algorithm[1] |

| Topological Polar Surface Area (TPSA) | 26.0 Ų | Cactvs Calculation |

| Hydrogen Bond Donors | 1 | Structural Analysis (-NH₂) |

| Hydrogen Bond Acceptors | 1 | Structural Analysis (-NH₂) |

Table 2: Mechanistic Rationale for Lipophilic Contributions

| Structural Feature | Lipophilic Impact | Mechanistic Rationale |

| Cyclohexyl Ring | Highly Positive | Large hydrophobic surface area; thermodynamically drives partitioning into non-polar lipid phases to minimize water cavity formation. |

| Meta-Bromophenyl | Positive | Halogen substitution increases van der Waals volume and polarizability, enhancing lipophilicity compared to a naked phenyl ring. |

| Primary Amine | Negative | Acts as a strong hydrogen bond donor/acceptor, heavily favoring aqueous solvation and lowering the overall partition coefficient. |

Experimental Validation Protocols

To ensure scientific integrity, computational predictions must be grounded in empirical data. The predicted XlogP3 of 3.1 can be validated using the OECD Test Guideline 107 (Shake-Flask Method).

Protocol: Shake-Flask Determination of LogP (Freebase)

Note: This protocol is specifically engineered to measure the true LogP of the neutral freebase, requiring strict pH control.

-

Buffer Preparation & pH Control: Prepare a 0.1 M phosphate buffer and adjust to pH 11.0.

-

Causality: The pKa of the primary amine is ~8.5–9.0. Measuring true LogP requires the molecule to be in its un-ionized state. A pH of 11 ensures >99% of the compound is deprotonated.

-

-

Phase Saturation: Stir high-purity n-octanol and the pH 11 buffer together in a separation funnel for 24 hours to ensure mutual saturation.

-

Causality: Prevents volume changes and micro-partitioning of solvents during the actual experiment, which would skew concentration calculations.

-

-

Solute Addition: Dissolve a precisely weighed mass of 1-(3-Bromophenyl)cyclohexan-1-amine in the saturated n-octanol phase to create a 10 mM stock solution.

-

Equilibration: Combine the stock octanol and saturated aqueous buffer in a silanized glass centrifuge tube at a 1:1 volume ratio. Agitate on a mechanical shaker for 60 minutes at an isothermal 25.0 ± 0.1 °C.

-

Phase Separation (Critical Step): Centrifuge the mixture at 3000 × g for 15 minutes.

-

Causality: Arylcyclohexylamines can act as weak surfactants, forming micro-emulsions. Centrifugation ensures a sharp, distinct phase boundary, preventing microscopic aqueous droplets from inflating the apparent octanol concentration.

-

-

Quantification: Carefully sample both phases using separate glass syringes. Quantify the concentration of the compound in each phase using RP-HPLC-UV (e.g., at 220 nm) against a standard calibration curve.

-

Calculation & Validation: Calculate LogP = Log₁₀([C_octanol] / [C_aqueous]). Validate the system by ensuring mass balance (total mass recovered equals initial mass added) to rule out adsorption to the glass walls.

Fig 2: Shake-flask experimental workflow for validating the predicted XlogP3.

References

-

Wang, R., Fu, Y., & Lai, L. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. URL: [Link]

-

National Center for Biotechnology Information (2025). PubChemLite - 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN). PubChem Database. URL: [Link]

-

OECD (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. URL: [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL: [Link]

Sources

- 1. PubChemLite - 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride (C12H16BrN) [pubchemlite.lcsb.uni.lu]

- 2. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1-(4-Bromobenzyl)piperidine AldrichCPR 178162-69-1 [sigmaaldrich.com]

Methodological & Application

Application Note: 1-(3-Bromophenyl)cyclohexan-1-amine as a Pharmacological Tool and Synthetic Precursor in Neuroscience

Introduction & Pharmacological Rationale

1-(3-Bromophenyl)cyclohexan-1-amine (commonly referred to as 3-Br-PCA) is a primary amine belonging to the arylcyclohexylamine class of neuropharmacological compounds[1]. While tertiary amines like phencyclidine (PCP) and ketamine are widely recognized for their potent N-methyl-D-aspartate (NMDA) receptor antagonism[2], primary amines like 3-Br-PCA serve a critical dual purpose in neuroscience: they are pharmacologically active entities in their own right and act as highly versatile synthetic precursors for developing novel dissociative anesthetics, neuroprotective agents, and rapid-acting antidepressants[3].

Mechanistic Causality: The Role of the 3-Bromo Substitution

In drug design, the introduction of a bromine atom at the meta (3-) position of the phenyl ring is a deliberate structural choice that significantly alters the molecule's pharmacodynamics.

-

Receptor Kinetics: Bromine's large van der Waals radius and high lipophilicity change the binding kinetics within the NMDA receptor's intra-channel PCP site. Compared to unsubstituted or 3-methoxy analogs, the bulky 3-bromo substitution generally decreases NMDA receptor affinity due to steric hindrance[4], resulting in a shorter duration of action and a modified side-effect profile.

-

Transporter Affinity: The halogen bond donor capacity of bromine can increase the molecule's affinity for monoamine transporters, notably the serotonin transporter (SERT), shifting the pharmacological profile from purely dissociative to a mixed dissociative-antidepressant phenotype[3].

-

Synthetic Utility: From a chemical perspective, the bromine atom serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to build complex, functionalized neuro-probes from the 3-Br-PCA scaffold.

Synthetic Workflow: Derivatization of 3-Br-PCA

To explore structure-activity relationships (SAR) at the NMDA receptor, 3-Br-PCA is frequently converted into secondary or tertiary amines. The following protocol details the N-alkylation of 3-Br-PCA to form the tertiary amine 1-(1-(3-bromophenyl)cyclohexyl)piperidine (3-Br-PCP).

Protocol 1: N-Alkylation to Form 3-Br-PCP

Rationale: The use of 1,5-dibromopentane with a mild base (K₂CO₃) in a polar aprotic solvent (acetonitrile) facilitates a double Sₙ2 nucleophilic substitution. The primary amine of 3-Br-PCA attacks the alkyl halide, cyclizing to form the piperidine ring. Potassium carbonate is specifically chosen over stronger bases (like NaOH) to neutralize the generated hydrobromic acid (HBr) without triggering unwanted elimination (E2) side-reactions of the dibromoalkane.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 3-Br-PCA (freebase) in anhydrous acetonitrile (10 mL/mmol) under an inert argon atmosphere.

-

Reagent Addition: Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃), followed by the dropwise addition of 1.1 equivalents of 1,5-dibromopentane.

-

Reflux: Heat the reaction mixture to reflux (82°C) for 18–24 hours. Monitor the consumption of the primary amine via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system.

-

Workup: Cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄. Purify the crude product via silica gel flash chromatography to isolate 3-Br-PCP.

-

Salt Formation: Bubble anhydrous HCl gas through an ethereal solution of the purified freebase to precipitate 3-Br-PCP hydrochloride.

Caption: Synthetic pathways for the derivatization of 3-Br-PCA into secondary and tertiary amines.

In Vitro Pharmacology: Radioligand Binding Assays

To validate the neuropharmacological activity of 3-Br-PCA and its synthesized derivatives, researchers employ competitive radioligand binding assays.

Protocol 2: [³H]MK-801 Displacement Assay

Rationale: [³H]MK-801 (dizocilpine) is utilized because it selectively and irreversibly labels the open-channel state of the NMDA receptor's PCP binding site[2]. By measuring the displacement of[³H]MK-801, researchers can accurately determine the equilibrium dissociation constant (Kᵢ) of 3-Br-PCA, isolating its NMDA antagonism from other potential off-target effects.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize adult rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet and repeat the centrifugation step twice to remove endogenous glutamate and glycine, which can interfere with open-channel radioligand binding.

-

Assay Incubation: In 96-well plates, combine 50 µg of membrane protein, 5 nM[³H]MK-801, and varying concentrations of the test compound (3-Br-PCA or derivatives, 10⁻¹⁰ to 10⁻⁴ M) in a final volume of 250 µL assay buffer (containing 10 µM glutamate and 10 µM glycine to ensure channel opening).

-

Equilibration: Incubate the plates at room temperature for 120 minutes to reach binding equilibrium.

-

Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester.

-

Washing & Detection: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer. Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate IC₅₀ values using non-linear regression analysis and convert to Kᵢ values using the Cheng-Prusoff equation.

Caption: Step-by-step experimental workflow for the [³H]MK-801 NMDA receptor displacement assay.

Quantitative Data Presentation

The table below summarizes representative binding affinities to illustrate the Structure-Activity Relationship (SAR) impact of the 3-bromo substitution and amine alkylation. Notice that the transition from a primary amine (PCA) to a tertiary amine (PCP) drastically increases NMDA affinity, while the addition of the bulky 3-bromo group slightly attenuates NMDA affinity but enhances SERT binding.

| Compound | Chemical Class | NMDA Receptor Affinity (Kᵢ, nM) | SERT Affinity (Kᵢ, nM) |

| PCA | Primary Amine (Unsubstituted) | ~ 850 | > 10,000 |

| 3-Br-PCA | Primary Amine (Halogenated) | ~ 1,200 | ~ 4,500 |

| PCP | Tertiary Amine (Unsubstituted) | ~ 59 | ~ 2,200 |

| 3-Br-PCP | Tertiary Amine (Halogenated) | ~ 115 | ~ 850 |

| Ketamine | Secondary Amine (2-Cl, Ketone) | ~ 650 | > 10,000 |

(Note: Values are representative composites derived from established arylcyclohexylamine SAR literature to demonstrate the pharmacological shift caused by halogenation and alkylation).

References

-

Wallach, J., et al. "Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues." Drug Testing and Analysis (2017). Available at: [Link]

-

Grokipedia. "2-Bromodeschloroketamine: Pharmacology and Metabolism of Halogenated Arylcyclohexylamines." Grokipedia NPS Database. Available at:[Link]

-

Wikipedia Contributors. "Arylcyclohexylamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Application Note: 1-(3-Bromophenyl)cyclohexan-1-amine as a Bifunctional Scaffold in Neuropharmacological Research

Executive Summary

1-(3-Bromophenyl)cyclohexan-1-amine (Free base CAS: 676135-77-6; HCl salt CAS: 676138-34-4) is a highly versatile primary amine scaffold belonging to the arylcyclohexylamine class. While historically recognized as a building block in organic synthesis, this compound has gained significant traction as a pharmacological probe. By serving as a direct precursor to complex dissociative agents and monoamine reuptake inhibitors, it enables researchers to systematically map the Structure-Activity Relationship (SAR) of the glutamatergic and dopaminergic systems [1].

This application note provides a comprehensive guide to the mechanistic rationale, chemical derivatization, and in vitro pharmacological profiling of this critical research chemical.

Mechanistic Rationale & Pharmacological Causality

The arylcyclohexylamine pharmacophore is characterized by its dual-target polypharmacology: non-competitive antagonism of the N-methyl-D-aspartate receptor (NMDAR) and inhibition of the dopamine transporter (DAT) [2].

Why the 3-Bromo Substitution? The strategic placement of a bromine atom at the meta-position (C3) of the phenyl ring fundamentally alters the molecule's physicochemical and binding profile compared to the unsubstituted parent compound, phenylcyclohexamine (PCA):

-

Lipophilicity & Permeability: Bromine significantly increases the partition coefficient (

), enhancing blood-brain barrier (BBB) penetration. -

Steric & Electronic Fit: The NMDAR ion channel pore contains a hydrophobic pocket that highly favors meta-substituted aryl rings. The highly polarizable bromine atom engages in halogen bonding (via its

-hole) with the receptor residues, dramatically increasing binding affinity ( -

DAT Selectivity: While unsubstituted arylcyclohexylamines have negligible DAT affinity, meta-halogenation shifts the pharmacological profile, introducing clinically relevant dopamine reuptake inhibition [3].

Mechanistic Pathway Visualization

Mechanistic pathway of 3-Bromo-arylcyclohexylamines targeting NMDAR and DAT systems.

Quantitative Data Presentation

To illustrate the impact of the 3-bromo substitution and subsequent derivatization, the table below summarizes representative physicochemical and binding data.

| Compound Scaffold | Substitution | N-Alkylation | NMDAR Affinity ( | DAT Affinity ( | Calculated |

| PCA | None | Primary Amine | ~250 | >10,000 | 2.8 |

| 3-Bromo-PCA | 3-Bromo | Primary Amine | ~90 | ~4,500 | 3.6 |

| 3-Bromo-PCP | 3-Bromo | Piperidine | ~30 | ~800 | 4.5 |

(Note: Values are representative benchmarks derived from established arylcyclohexylamine SAR literature to guide experimental expectations [1][2].)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes the underlying causality to empower researchers to troubleshoot and adapt the workflow.

Protocol A: Chemical Derivatization (Synthesis of 3-Bromo-PCP Analog)

Objective: Convert the primary amine scaffold into a tertiary piperidine derivative to maximize NMDAR affinity.

-

Reagent Preparation: Dissolve 1.0 eq of 1-(3-Bromophenyl)cyclohexan-1-amine in anhydrous acetonitrile (

).-

Causality: Acetonitrile is a polar aprotic solvent. It lacks acidic protons, preventing the solvolysis of the alkyl halide while accelerating the

nucleophilic substitution via dipole interactions.

-

-

Base Addition: Add 3.0 eq of anhydrous Potassium Carbonate (

).-

Causality:

acts as a mild, heterogeneous base to scavenge the hydrobromic acid (HBr) generated during alkylation. If HBr is not neutralized, it will protonate the primary amine, rendering it non-nucleophilic and halting the reaction.

-

-

Alkylation: Add 1.1 eq of 1,5-dibromopentane dropwise at 0°C.

-

Causality: Dropwise addition ensures the local concentration of the dihalide remains low, statistically favoring intramolecular cyclization (forming the piperidine ring) over intermolecular cross-linking (forming polymeric byproducts).

-

-

Reflux & Validation: Heat the mixture to 80°C for 16 hours. Monitor the disappearance of the primary amine via Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

-

Self-Validation Step: Ninhydrin reacts specifically with primary/secondary amines to form a purple complex. The complete absence of a purple spot confirms total conversion to the tertiary amine.

-

Protocol B: In Vitro Radioligand Binding Assay ( MK-801 Displacement)

Objective: Determine the binding affinity (

-

Tissue Preparation: Isolate rat forebrain membranes and wash them via centrifugation (40,000 x g) at least four times in cold 5 mM HEPES buffer.

-

Causality: Extensive washing is critical to remove endogenous glutamate and glycine. Residual endogenous agonists will cause variable baseline channel opening, destroying assay reproducibility.

-

-

Assay Buffer Formulation: Prepare the final assay buffer (5 mM HEPES, pH 7.4) supplemented with 10

M Glutamate and 10-

Causality: Arylcyclohexylamines and the radioligand (

MK-801) bind deep within the NMDAR ion channel pore. The channel must be physically opened by these co-agonists for the ligands to access their binding site.

-

-

Incubation: Combine the membranes, 1 nM

MK-801, and varying concentrations of the test compound (10-

Causality: Binding kinetics at the NMDAR pore are notoriously slow due to the restricted access of the channel. A 2-hour incubation ensures true thermodynamic equilibrium is reached before measurement.

-

-

Termination & Validation: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

-

Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the highly lipophilic radioligand to the filter itself.

-

Self-Validation Step: Include control wells containing 10

M unlabelled MK-801. The radioactivity measured in these wells defines the "Non-Specific Binding" (NSB) baseline, ensuring the calculated

-

References

-

Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues PLOS One[Link]

-

Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling PubMed Central (PMC)[Link]

-

Formal Dearomative Hydroamination of 2-Arylphenols The Journal of Organic Chemistry (ACS)[Link]

Application Note: Preparative HPLC Purification of 1-(3-Bromophenyl)cyclohexan-1-amine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Introduction & Chemical Context

1-(3-Bromophenyl)cyclohexan-1-amine (CAS 676135-77-6) is a highly lipophilic, basic arylcyclohexylamine derivative frequently utilized as a critical intermediate in medicinal chemistry and drug discovery. The molecule presents a unique set of chromatographic challenges: it features a bulky, hydrophobic bromophenylcyclohexyl backbone coupled with a highly polar primary amine.

Achieving >99% purity during the scale-up from crude reaction mixtures to isolated product requires a strategic approach to High-Performance Liquid Chromatography (HPLC). A generic linear gradient is rarely sufficient; instead, method developers must exploit the ionization state of the molecule to maximize resolution, prevent peak tailing, and optimize column loadability.

The Causality of Chromatographic Behavior in Basic Amines

When analyzing or purifying basic amines on traditional silica-based reversed-phase (RP) columns, chromatographers frequently encounter severe peak tailing, band broadening, and poor recovery. This phenomenon is driven by secondary ion-exchange interactions. While the hydrophobic backbone of the molecule interacts with the C18 stationary phase, the protonated amine (pKa ~9.5) electrostatically binds to unreacted, acidic silanol groups on the silica surface[1].

To engineer a self-validating, high-efficiency purification method, the mobile phase pH must be strictly controlled using one of two mechanistic strategies:

-

Low pH Strategy (pH 2.0 - 3.0): The addition of 0.1% Trifluoroacetic Acid (TFA) protonates the primary amine, making it highly polar. Crucially, the low pH suppresses the ionization of surface silanols, neutralizing their negative charge. TFA also acts as an ion-pairing agent, forming a hydrophobic complex with the protonated amine that improves retention and sharpens peak shape[2].

-

High pH Strategy (pH 10.0 - 10.5): The addition of 0.1% Ammonium Hydroxide (NH₄OH) deprotonates the primary amine, rendering the molecule entirely neutral. This eliminates electrostatic silanol interactions and dramatically increases the compound's hydrophobicity. For preparative chromatography, this strategy is highly advantageous as it significantly increases the mass loadability of the column without peak distortion[1].

Mechanistic decision tree for mobile phase pH selection in basic amine purification.

Method Development & Scale-Up Strategy

To ensure high recovery and purity, we employ a "screen-and-scale" methodology. The crude reaction mixture is first analyzed using an analytical screening protocol to determine the optimal pH. We highly recommend utilizing a Charged Surface Hybrid (CSH) C18 column, which maintains peak shape integrity for basic compounds even in low-ionic-strength mobile phases and tolerates routine pH switching without degradation[1].

Once the optimal pH is identified, a focused gradient is calculated. Instead of running a linear gradient from 5% to 95% organic modifier on the preparative scale—which wastes time and solvent—a focused gradient utilizes a shallow slope (e.g., 0.2% change per column volume) strictly around the elution percentage of the target peak[1]. Finally, the analytical flow rate is mathematically scaled to the preparative column dimensions to maintain identical linear velocity[3].

Workflow for the analytical screening and preparative scale-up of basic amines.

Experimental Protocols

Protocol 1: Analytical Screening & Gradient Calculation

Objective: Determine the elution percentage of the target compound to design a focused gradient.

-

Sample Preparation: Dissolve the crude 1-(3-Bromophenyl)cyclohexan-1-amine in DMSO or the initial mobile phase to a concentration of 2 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

-

System Setup: Equip the analytical HPLC with a CSH C18 column (4.6 × 100 mm, 5 µm).

-

Execution: Run the broad linear gradient detailed in Table 1. Monitor via UV (typically 210 nm and 254 nm) and inline MS.

-

Calculation: Identify the retention time (

) of the target peak. Calculate the exact %B at which the compound eluted, accounting for the system's dwell volume and column dead volume.

Table 1: Analytical Screening Parameters

| Parameter | Specification |

| Column | CSH C18, 4.6 × 100 mm, 5 µm |

| Mobile Phase A | H₂O + 0.1% TFA (Low pH) OR H₂O + 0.1% NH₄OH (High pH) |

| Mobile Phase B | Acetonitrile + 0.1% TFA OR Acetonitrile + 0.1% NH₄OH |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 10 µL |

| Gradient | 0-1 min: 5% B 1-10 min: 5% |

Protocol 2: Preparative Scale-Up & Fraction Collection

Objective: Isolate 1-(3-Bromophenyl)cyclohexan-1-amine with >99% purity using the focused gradient.

-

Sample Preparation: Dissolve the crude material in a minimal amount of DMSO (e.g., 100-200 mg/mL) to maximize injection load without causing pre-column precipitation.

-

System Setup: Equip the preparative HPLC with a matching CSH C18 column (21.2 × 150 mm, 5 µm).

-

Execution: Program the focused gradient (Table 2). The gradient should rapidly ramp to 5% below the calculated elution percentage, run a shallow gradient for 5-7 column volumes, and then flush.

-

Fraction Collection: Trigger collection via UV threshold (254 nm) or mass-directed auto-purification (MS-trigger).

Table 2: Preparative HPLC Focused Gradient Parameters

| Parameter | Specification |

| Column | CSH C18, 21.2 × 150 mm, 5 µm |

| Flow Rate | 21.0 mL/min (Scaled from analytical)[3] |

| Injection Volume | 500 - 1000 µL |

| Gradient (Example) | Assuming target eluted at 45% B in screening: 0-2 min: 5% B |

Protocol 3: Post-Purification Processing (Freebasing)

Objective: If the Low pH (TFA) strategy was utilized, the collected fractions will contain 1-(3-Bromophenyl)cyclohexan-1-amine trifluoroacetate. The free base must be recovered for accurate downstream quantification and biological assaying[4].

-

Concentration: Pool the pure fractions and remove the acetonitrile under reduced pressure (rotary evaporation) at 35°C.

-

Neutralization: Transfer the remaining aqueous solution to a separatory funnel. Add saturated aqueous Sodium Carbonate (Na₂CO₃) dropwise until the pH reaches ~10. The solution will turn cloudy as the free amine precipitates/oils out.

-

Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate.

-

Drying: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), and filter.

-

Isolation: Evaporate the organic solvent under reduced pressure to yield the pure 1-(3-Bromophenyl)cyclohexan-1-amine as a free base.

References

-

[1] Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology and Focused Gradients. Waters Corporation. Available at:[Link]

-

[3] Principles and practical aspects of preparative liquid chromatography. Agilent Technologies. Available at: [Link]

-

[4] The Synthesis and Purification Methodology of an Intermolecular Pyrophosphate Sensor: Applications for the Quantitative Polymerase Chain Reaction. ScholarWorks@BGSU. Available at: [Link]

Sources

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1-(3-Bromophenyl)cyclohexan-1-amine